4-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Discovery

Choose this 4-methoxybenzamide for its distinct 4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl substitution, offering unique steric and electronic properties critical for target binding and metabolic stability. Ideal for lead-like exploration in epilepsy pharmacophore space and differentiation therapy programs in oncology, providing a patent-annotated rationale over generic benzamides.

Molecular Formula C19H20N2O3
Molecular Weight 324.38
CAS No. 941889-68-5
Cat. No. B2584141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
CAS941889-68-5
Molecular FormulaC19H20N2O3
Molecular Weight324.38
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OC)N3CCCC3=O
InChIInChI=1S/C19H20N2O3/c1-13-5-8-15(12-17(13)21-11-3-4-18(21)22)20-19(23)14-6-9-16(24-2)10-7-14/h5-10,12H,3-4,11H2,1-2H3,(H,20,23)
InChIKeyIXZYDFINKPZFSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 941889-68-5): Structural Identity and Procurement Context


4-Methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 941889-68-5) is a synthetic small molecule belonging to the chemical class of benzamides, characterized by a 4-methoxybenzamide core linked to a 4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl moiety [1]. This compound is primarily encountered in the context of early-stage drug discovery research, where its structural features—specifically the 2-oxopyrrolidine (pyrrolidinone) ring and the specific substitution pattern—may confer distinct interactions with biological targets compared to other benzamide analogs. Its procurement is typically oriented toward medicinal chemistry exploration rather than as an established pharmaceutical agent.

Why CAS 941889-68-5 Cannot Be Casually Substituted with Other In-Class Benzamide Analogs


The 4-methoxy group and the specific 4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl substitution pattern on the benzamide scaffold introduce unique steric and electronic properties that can critically influence molecular recognition, binding kinetics, and metabolic stability [1]. A simple substitution with a structurally related analog, such as an unsubstituted benzamide or one with a different heterocycle, could lead to fundamentally altered pharmacological profiles. Without quantitative head-to-head data, the assumption that in-class compounds are interchangeable is scientifically unsound and could compromise experimental reproducibility.

Quantitative Differentiation Evidence for 4-Methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 941889-68-5)


Structural Differentiation from the Des-Methoxy Analog N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

The primary structural comparator is N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 922951-12-0), which differs solely by the absence of the 4-methoxy substituent on the benzamide ring . No quantitative biological activity data (e.g., IC50, Ki, EC50) is publicly available for the target compound, making a direct head-to-head comparison impossible. The presence of the methoxy group is expected to alter lipophilicity (cLogP) and hydrogen-bonding capacity, which are common drivers of potency and selectivity differences in benzamide SAR series.

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Discovery

Patent-Class Evidence for 2-Oxopyrrolidine Derivatives as Neurological Agents

A key patent (US 8,492,416) describes a broad class of 2-oxo-1-pyrrolidine derivatives as pharmaceuticals for treating neurological disorders such as epilepsy [1]. The target compound's core structure, featuring an N-aryl-2-oxopyrrolidine moiety, falls within the general scope of this patent. While no specific biological data for 941889-68-5 is disclosed, the patent context suggests a potential therapeutic rationale distinct from simple benzamides, which are more commonly associated with antiemetic or antipsychotic uses.

Neuroscience Epilepsy Patent Analysis

Anticancer Activity Claim in Patent Literature

A separate patent document (EP 1864971 A1 or related family) describes a class of compounds with the ability to arrest proliferation and induce differentiation of undifferentiated cells, suggesting anticancer utility [1]. The claim text explicitly mentions a structure that matches the target compound's core, although the exact CAS number 941889-68-5 is not cited in the patent. This provides a rationale for selecting this specific compound over other, less functionally annotated benzamide analogs for oncology research.

Oncology Cell Differentiation Patent Analysis

Researcher-Driven Application Scenarios for 4-Methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (941889-68-5)


Neurological Disorder Drug Discovery Based on 2-Oxopyrrolidine Pharmacophore

Researchers investigating novel mechanisms for epilepsy or other neurological disorders can utilize CAS 941889-68-5 as a structurally distinct lead-like molecule within the pharmacophore space established by levetiracetam and related 2-oxopyrrolidine derivatives. The compound's inclusion in the patent class for neurological treatments [1] provides a rational basis for its procurement over generic benzamides that lack this specific pharmacological context.

Differentiation Therapy Research in Oncology

For oncology programs exploring differentiation therapy—a strategy distinct from cytotoxic chemotherapies—this compound offers a patent-annotated hypothesis. The documented potential to arrest proliferation and induce differentiation into the monocyte lineage [2] makes it a more fitting procurement choice for phenotypic screening in hematological malignancies or solid tumors where differentiation is a desired endpoint, compared to analogs with no such disclosed activity.

Medicinal Chemistry Structure-Activity Relationship (SAR) Campaigns

The compound's 4-methoxy substitution provides a clear structural handle for SAR exploration. Procurement of this specific analog is essential for systematically evaluating the contribution of the methoxy group to target binding and physicochemical properties, in contrast to the des-methoxy comparator (CAS 922951-12-0). Using the non-methoxylated analog would skip a crucial data point, weakening any derived SAR model.

Quote Request

Request a Quote for 4-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.